(S)-7-Fluorochroman-4-amine hydrochloride
Overview
Description
Scientific Research Applications
Fluorogenic and Chromogenic Reagent
- Spectrophotometry and Spectrofluorimetry : 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a compound structurally related to (S)-7-Fluorochroman-4-amine hydrochloride, has been used as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).
Antibacterial Agents
- Synthesis of Antibacterial Compounds : Research on pyridonecarboxylic acids, which are structurally similar to this compound, demonstrates their use in the synthesis of antibacterial agents, particularly in the context of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues (Egawa et al., 1984).
Receptor Antagonists
- 5-HT1A Receptor Antagonists : A series of novel 6-fluorochroman derivatives, closely related to this compound, has been synthesized and evaluated as antagonists for the 5-HT1A receptor, demonstrating potential applications in pharmacology (Yasunaga et al., 1998).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) : Compounds similar to this compound have been used for the analysis of amines and amino acids using high-performance liquid chromatography, demonstrating its role in analytical chemistry (Aboul-Enein, Elbashir, & Suliman, 2011).
Biological and Chemical Analysis
- Fluorometric Determination in Biological Samples : The reaction of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole with primary and secondary amines, which are structurally related to this compound, can be used for the quantitative determination of substances like amphetamine in biological extracts (Monforte, Bath, & Sunshine, 1972).
Therapeutic Research
- Anticancer Activity : The synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, a group to which this compound belongs, has been explored for their anticancer activity. These compounds have shown promising results against various carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).
Properties
IUPAC Name |
(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXKACXYHMVON-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392219-37-2 | |
Record name | (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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